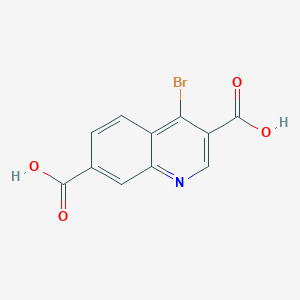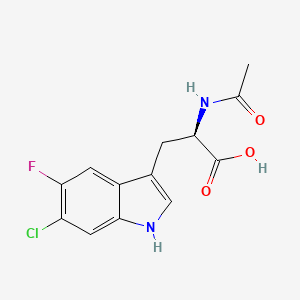
5-Bromo-2-(naphthalen-1-yl)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(naphthalen-1-yl)thiazole: is a heterocyclic compound that features a thiazole ring substituted with a bromine atom at the 5-position and a naphthalene ring at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(naphthalen-1-yl)thiazole typically involves the reaction of 2-(naphthalen-1-yl)thiazole with a brominating agent such as bromine or N-bromosuccinimide (NBS). The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the 5-position of the thiazole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-2-(naphthalen-1-yl)thiazole can be replaced by other nucleophiles through substitution reactions. Common reagents for these reactions include organometallic compounds and nucleophilic bases.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound. Reagents such as hydrogen peroxide or sodium borohydride may be used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules. Palladium catalysts are typically employed in these reactions.
Common Reagents and Conditions:
Brominating Agents: Bromine, N-bromosuccinimide (NBS)
Solvents: Dichloromethane, chloroform
Catalysts: Palladium catalysts for coupling reactions
Major Products Formed:
- Substituted thiazoles
- Coupled products with extended aromatic systems
Aplicaciones Científicas De Investigación
Chemistry: 5-Bromo-2-(naphthalen-1-yl)thiazole is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. The thiazole ring is a common motif in many biologically active molecules, and the presence of the naphthalene ring can enhance binding interactions with biological targets.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for applications in optoelectronic devices.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-(naphthalen-1-yl)thiazole in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π stacking interactions, while the naphthalene ring can enhance hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
2-(Naphthalen-1-yl)thiazole: Lacks the bromine substitution, which can affect its reactivity and biological activity.
5-Chloro-2-(naphthalen-1-yl)thiazole: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties and applications.
5-Bromo-2-phenylthiazole:
Uniqueness: 5-Bromo-2-(naphthalen-1-yl)thiazole is unique due to the combination of the bromine atom and the naphthalene ring, which imparts distinct electronic and steric properties. These features can enhance its reactivity in chemical synthesis and its interactions with biological targets, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C13H8BrNS |
|---|---|
Peso molecular |
290.18 g/mol |
Nombre IUPAC |
5-bromo-2-naphthalen-1-yl-1,3-thiazole |
InChI |
InChI=1S/C13H8BrNS/c14-12-8-15-13(16-12)11-7-3-5-9-4-1-2-6-10(9)11/h1-8H |
Clave InChI |
APGJLGLRNBPBHG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2C3=NC=C(S3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl (4aR,7S)-7-[(2-azidoprop-2-en-1-yl)(benzyl)amino]-1,2,3,4,4a,5,6,7-octahydronaphthalene-4a-carboxylate](/img/structure/B11833392.png)







![(1S,7S)-1-methyl-3-(4-methylbenzenesulfonyl)-3-azabicyclo[5.1.0]octane-7-carbaldehyde](/img/structure/B11833426.png)
![[(4'aR,7'aS)-1',4'a,5',6',7',7'a-hexahydrospiro[cyclohexane-1,2'-pyrrolo[3,4-b]pyridin]-7'a-yl]methanol](/img/structure/B11833434.png)

![[2,2'-Biindan]-1,1',3,3'-tetrone](/img/structure/B11833447.png)


